2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol
Description
2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol is a synthetic imidazole derivative characterized by a central imidazole ring substituted with two 4-methoxyphenyl groups at positions 4 and 5, a sulfinyl (-SO-) group at position 2, and an ethanol chain. This compound is structurally related to pharmacologically active imidazoles, such as Flumizole (4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole) , and shares a core scaffold with optoelectronic materials like TPI5 .
Properties
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfinyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-24-15-7-3-13(4-8-15)17-18(14-5-9-16(25-2)10-6-14)21-19(20-17)26(23)12-11-22/h3-10,22H,11-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNERVLZODKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)CCO)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993909 | |
| Record name | 2-[4,5-Bis(4-methoxyphenyl)-1H-imidazole-2-sulfinyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73181-83-6 | |
| Record name | 4,5-Bis(4-methoxyphenyl)-2-(2-hydroxyethylsulfinyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073181836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4,5-Bis(4-methoxyphenyl)-1H-imidazole-2-sulfinyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol, with the CAS number 73181-83-6, is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of imidazole derivatives and has garnered attention due to its possible therapeutic applications, particularly in antimicrobial and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.44 g/mol. The compound features a sulfinyl group attached to an ethanol moiety, which may influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 g/mol |
| CAS Number | 73181-83-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including compounds similar to this compound. These compounds exhibit significant activity against various bacterial strains and fungi. For instance, research indicates that metal complexes of imidazole derivatives demonstrate enhanced antimicrobial properties compared to their ligand forms .
In vitro assays have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values are critical indicators of efficacy in these studies.
Antioxidant Activity
The antioxidant capacity of imidazole derivatives has also been a focal point in recent research. Compounds within this class have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For example, studies involving similar compounds report significant antioxidant activity measured through assays like DPPH and ABTS .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various imidazole derivatives against a panel of bacterial strains. The results indicated that compounds with sulfinyl groups exhibited lower MIC values compared to those without, suggesting enhanced activity due to structural modifications .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of imidazole derivatives. It was found that certain structural features, including the presence of methoxy groups and sulfinyl moieties, significantly contributed to their ability to neutralize free radicals .
The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and oxidative stress pathways. Molecular docking studies suggest that these compounds can bind effectively to target sites, inhibiting their function and providing therapeutic benefits .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Implications
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl groups in the target compound and Flumizole provide electron-donating effects, stabilizing the imidazole core. In contrast, trifluoromethylsulfonyl (-SO₂CF₃) and cyanoacrylic acid groups (TPI5) introduce electron-withdrawing effects, altering electronic properties for specific applications .
- Solubility and Bioavailability: The ethanol chain in the target compound improves aqueous solubility compared to hydrophobic analogs like Flumizole (-CF₃) or aryl-substituted derivatives .
Pharmacological and Functional Comparisons
Analgesic Activity
- Flumizole : Demonstrated anti-inflammatory and analgesic properties, likely mediated by COX inhibition. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
- 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole : Exhibits synergistic analgesic effects with nalbuphine in mice (ED₅₀ = 0.135–0.161 mg/kg). The sulfonyl group may interact with opioid receptors or COX enzymes.
- Target Compound: The sulfinyl-ethanol substituent could modulate opioid receptor binding or enhance blood-brain barrier penetration, though experimental data are lacking.
Preparation Methods
Cyclocondensation of Aromatic Diamines
The imidazole ring is typically synthesized via cyclocondensation of 4,4'-dimethoxybenzil with an ammonium source. A modified Debus-Radziszewski reaction is employed, utilizing glyoxal and ammonium acetate under acidic conditions.
Representative Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4,4'-Dimethoxybenzil | 10 mmol | Ethanol | Reflux | 12 h | 78% |
| Glyoxal (40% aqueous) | 12 mmol | ||||
| Ammonium acetate | 15 mmol |
The reaction proceeds via nucleophilic attack of ammonia on glyoxal, followed by cyclization with the benzil derivative. Methoxy groups remain intact due to their electron-donating nature, which stabilizes the intermediate enolate.
Alternative Routes Using Preformed Imidazole Intermediates
Patent data reveals methods where preformed 4,5-diarylimidazoles are functionalized post-cyclization. For example, 4,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol is synthesized first, followed by alkylation with 2-bromoethanol.
Sulfinyl Group Introduction
Oxidation of Thioether Precursors
The sulfinyl group is introduced via oxidation of a sulfide intermediate. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Oxidation Optimization Table
| Oxidizing Agent | Solvent | Temperature | Time | Sulfoxide Yield | Overoxidation to Sulfone |
|---|---|---|---|---|---|
| mCPBA | Dichloromethane | 0–5°C | 2 h | 92% | <1% |
| H₂O₂ (30%) | AcOH | 25°C | 6 h | 85% | 5% |
| NaIO₄ | H₂O/THF | 0°C | 1 h | 78% | 12% |
The choice of mCPBA in dichloromethane at low temperatures minimizes overoxidation to the sulfone, a common side reaction.
Direct Sulfinylation via Nucleophilic Substitution
An alternative approach involves reacting the imidazole-2-thiol with 2-chloroethyl sulfinate. However, this method is less favored due to competing elimination reactions and lower yields (~65%).
Key Intermediate: 2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanol
This intermediate is critical for subsequent oxidation. Its synthesis involves:
Thiol-Alkylation Protocol
| Reactant | Conditions | Yield |
|---|---|---|
| Imidazole-2-thiol | 2-Bromoethanol, K₂CO₃, DMF, 60°C | 88% |
| Imidazole-2-thiol | Ethylene oxide, BF₃·Et₂O, CH₂Cl₂ | 72% |
Alkylation with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate as a base provides higher yields and scalability.
Final Oxidation to Sulfoxide
Stereochemical Considerations
The sulfinyl group introduces chirality, leading to two enantiomers. Patent data indicates that non-stereoselective oxidation produces a racemic mixture, while chiral auxiliaries or asymmetric catalysis remain unexplored for this specific compound.
Large-Scale Oxidation Procedure
A patented protocol describes the following optimized conditions:
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Substrate : 2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanol (1.0 equiv)
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Oxidizing Agent : mCPBA (1.05 equiv)
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Solvent : Dichloromethane (0.2 M)
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Temperature : 0°C → 25°C (gradual warming)
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Workup : Sequential washing with NaHCO₃ (sat.), brine, and drying over MgSO₄
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Yield : 89–92%
Purification and Stabilization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates the sulfoxide from unreacted sulfide and sulfone byproducts. HPLC analysis (C18 column, MeOH/H₂O 65:35) confirms >99% purity.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields colorless needles suitable for X-ray diffraction analysis. The crystalline form exhibits enhanced stability under ambient conditions compared to the amorphous powder.
Comparative Analysis of Synthetic Routes
Table 3. Route Efficiency Comparison
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation → Alkylation → Oxidation | 68% | >99% | High | $$$ |
| Preformed Imidazole → Direct Sulfinylation | 53% | 95% | Moderate | $$ |
The first route, despite higher costs, is preferred for industrial applications due to reliability and scalability.
Challenges and Mitigation Strategies
Sulfur Oxidation Control
Overoxidation to the sulfone is mitigated by:
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Strict temperature control (<5°C during mCPBA addition).
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Use of anhydrous solvents to prevent acid-catalyzed side reactions.
Imidazole Ring Stability
The electron-rich imidazole ring is susceptible to electrophilic attack. Reactions are conducted under nitrogen to prevent oxidation of the aromatic methoxy groups.
Industrial-Scale Adaptations
Q & A
Q. Advanced
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for bond dissociation energies and ionization potentials .
- Validation : Compare computed geometries (bond lengths/angles) with X-ray data. Deviations >0.02 Å suggest recalibration of basis sets (e.g., 6-311++G(d,p)) .
How is the compound’s stability assessed under varying pH and temperature conditions?
Q. Basic
- HPLC monitoring : Track degradation products over time at pH 2–12 and 25–60°C .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures.
What methodologies are used to study its potential biological activity?
Q. Advanced
- Enzyme inhibition assays : Dose-response curves (IC₅₀) against targets like cyclooxygenase (COX) or histamine receptors .
- Molecular docking : AutoDock Vina predicts binding modes to receptors, validated by mutagenesis studies .
How are contradictions between computational predictions and experimental data resolved?
Q. Advanced
- Functional benchmarking : Test multiple DFT functionals (e.g., PBE0 vs. B3LYP) against experimental thermochemistry .
- Solvent effects : Include implicit solvation models (e.g., COSMO) to reconcile solution-phase reactivity discrepancies .
What parameters optimize reaction yields during sulfoxidation?
Q. Advanced
- Design of Experiments (DoE) : Vary temperature (−10°C to 25°C), oxidant equivalents (1.0–1.2), and solvent polarity (CH₂Cl₂ vs. THF) .
- Kinetic profiling : In situ IR monitors reaction progress to avoid over-oxidation to sulfone byproducts.
How does hydrogen bonding influence crystal packing?
Q. Advanced
- Network analysis : O–H⋯N and C–H⋯O bonds form 2D sheets parallel to the (100) plane, stabilizing the lattice .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 15% H-bond contribution) using CrystalExplorer .
What pharmacological significance do imidazole derivatives hold?
Basic
Imidazole derivatives exhibit:
- Anticancer activity : DNA alkylation (e.g., dacarbazine) .
- Anti-inflammatory effects : COX inhibition via π-π stacking with active-site residues .
- Antimicrobial properties : Disruption of fungal membrane ergosterol biosynthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
